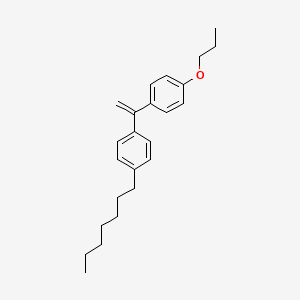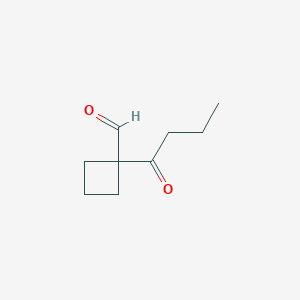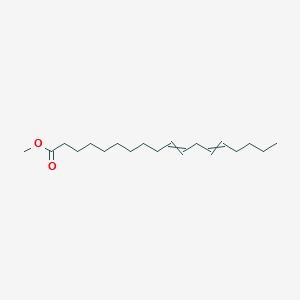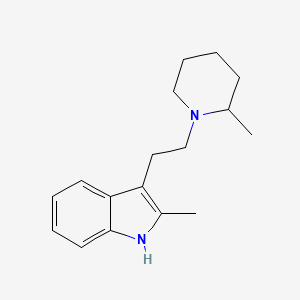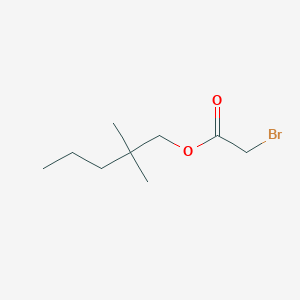
(2S)-2-Ethyl-5-oxohexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Ethyl-5-oxohexanal: is an organic compound with a molecular formula of C8H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Ethyl-5-oxohexanal can be achieved through several methods. One common approach involves the aldol condensation of ethyl acetate with acetaldehyde, followed by selective reduction and oxidation steps to yield the desired product. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like distillation or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-Ethyl-5-oxohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products like amines or thioethers.
Applications De Recherche Scientifique
Chemistry: (2S)-2-Ethyl-5-oxohexanal is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can be used as a substrate in enzyme assays to investigate the activity of specific enzymes involved in oxidation-reduction reactions.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.
Mécanisme D'action
The mechanism of action of (2S)-2-Ethyl-5-oxohexanal involves its interaction with specific molecular targets. In oxidation-reduction reactions, it acts as a substrate for enzymes that catalyze the transfer of electrons. The carbonyl group in the compound is the primary site of reactivity, undergoing nucleophilic attack or electron transfer processes.
Comparaison Avec Des Composés Similaires
(2S)-2-Ethyl-5-hydroxyhexanal: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2S)-2-Methyl-5-oxohexanal: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: (2S)-2-Ethyl-5-oxohexanal is unique due to its specific chiral configuration and the presence of both an ethyl group and a carbonyl group. This combination of features gives it distinct reactivity and makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
553638-75-8 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(2S)-2-ethyl-5-oxohexanal |
InChI |
InChI=1S/C8H14O2/c1-3-8(6-9)5-4-7(2)10/h6,8H,3-5H2,1-2H3/t8-/m0/s1 |
Clé InChI |
QQYSXJCCOWNSSH-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@@H](CCC(=O)C)C=O |
SMILES canonique |
CCC(CCC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


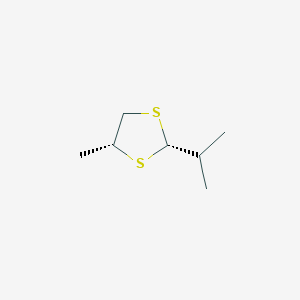
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
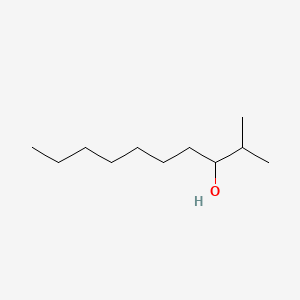

![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
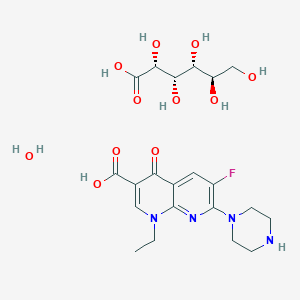
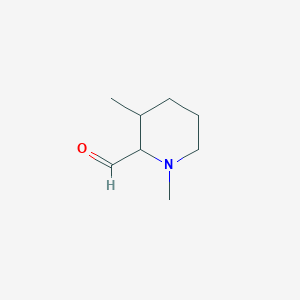
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
